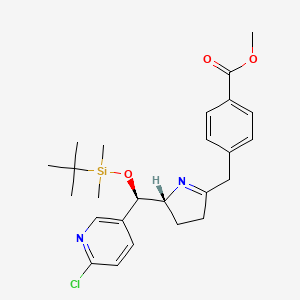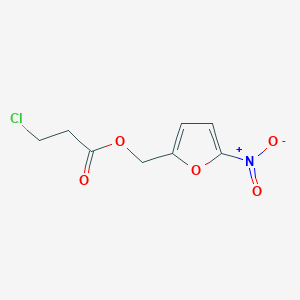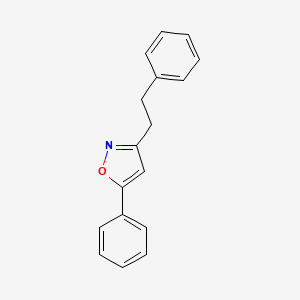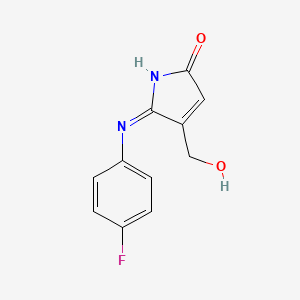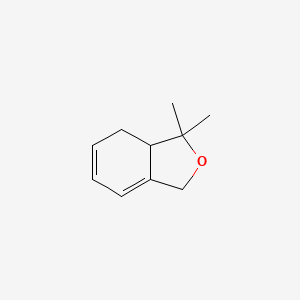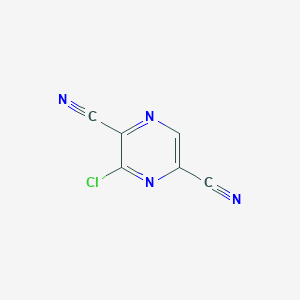
3-Chloropyrazine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6HClN4. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position and two cyano groups at the 2- and 5-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the dicarbonitrile product .
Another method involves the nucleophilic substitution of chlorine in this compound with various arylamines. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: this compound can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as arylamines, thiols, and alkoxides; solvents like DMF and acetonitrile; bases like triethylamine and potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various arylamino, thio, and alkoxy derivatives of pyrazine.
Cyclization Products: Heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Chloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and antitumor agents.
Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of compounds that can modulate biological pathways and targets, making it valuable in drug discovery and development.
Industrial Applications: This compound is used in the production of agrochemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-chloropyrazine-2,5-dicarbonitrile is primarily related to its ability to interact with biological targets through its reactive functional groups. The cyano groups and the chlorine atom enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .
Molecular Targets and Pathways
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyrazine-2,5-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropyrazine-2,5-dicarbonitrile: Contains a fluorine atom, leading to variations in chemical properties and applications.
3-Iodopyrazine-2,5-dicarbonitrile:
Uniqueness
3-Chloropyrazine-2,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
918410-50-1 |
|---|---|
Fórmula molecular |
C6HClN4 |
Peso molecular |
164.55 g/mol |
Nombre IUPAC |
3-chloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6HClN4/c7-6-5(2-9)10-3-4(1-8)11-6/h3H |
Clave InChI |
ALLUGGDOETVHSP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



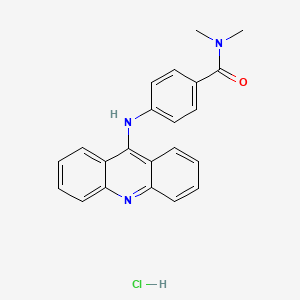
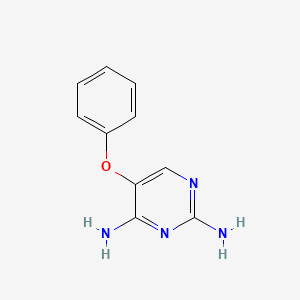
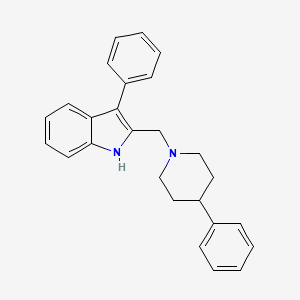
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
